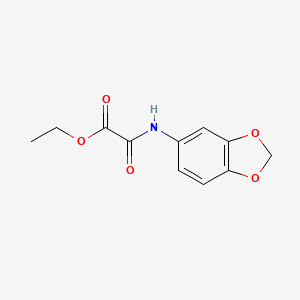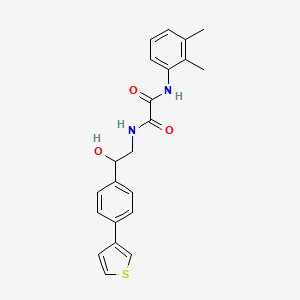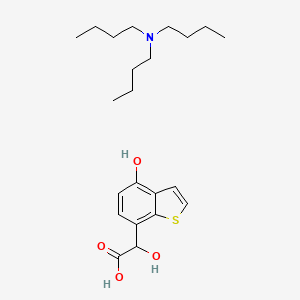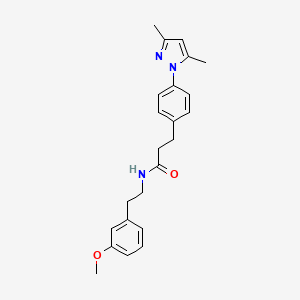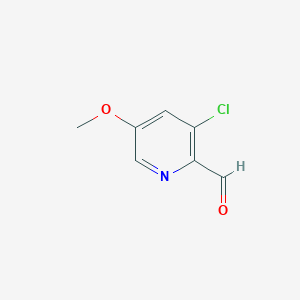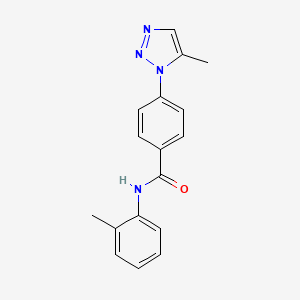
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related triazole derivatives involves complex reactions, often requiring specific conditions and catalysts to achieve the desired molecular structure. For example, the synthesis of guanidine derivatives, which are closely related to the target compound, involves the reaction of specific precursors in the presence of mercury(II) chloride and triethylamine in anhydrous dimethylformamide, highlighting the intricate processes involved in synthesizing these compounds (Balewski & Kornicka, 2021).
Molecular Structure Analysis
The structural analysis of such compounds is crucial for understanding their chemical behavior and potential applications. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the precise molecular structure. The crystal and molecular structures of similar compounds have been determined, revealing detailed information about their geometrical configuration and the interactions that stabilize their structure (Odame, Hosten, & Tshentu, 2020).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, altering their structure and properties. For instance, the synthesis of benzamide derivatives involves specific reactions that can lead to the formation of new compounds with distinct chemical properties. The process often involves the use of catalysts and specific conditions to promote the desired reactions (Saeed, 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Analyzing these properties is essential for their application in various fields. For example, the crystal structure analysis provides insights into the compound's stability and reactivity, which are crucial for its potential uses (Deng, Xiao-yan, Peng, Hao, & He, Hong-wu, 2013).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other substances, potential for forming bonds, and chemical stability, is vital for exploring the applications of these compounds. Studies on similar compounds have shown that their chemical properties can be significantly varied through modifications in their molecular structure, offering a broad range of potential applications (Shukla, Shrivash, Pandey, & Pandey, 2021).
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
A study highlights the importance of triazole derivatives in the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which exhibited significant anti-avian influenza virus activity. This synthesis pathway underscores the utility of triazole compounds in creating bioactive molecules for antiviral research (Hebishy et al., 2020).
Another research focus is the antimicrobial activities of new 1,2,4-triazole derivatives. Some of these compounds showed promising results against various microorganisms, indicating the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Environmental Applications
The presence and removal of benzotriazoles, a category that includes various triazole derivatives, in wastewater and the water cycle were investigated. This research is critical for understanding the environmental fate of these compounds and their potential impacts on water quality (Reemtsma et al., 2010).
Propriétés
IUPAC Name |
N-(2-methylphenyl)-4-(5-methyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-5-3-4-6-16(12)19-17(22)14-7-9-15(10-8-14)21-13(2)11-18-20-21/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFXXPAWLLOFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)

![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)
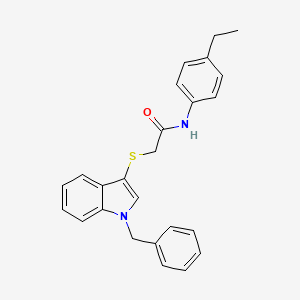
![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2489840.png)
![3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2489841.png)
![3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2489842.png)
![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)
